molecular formula C8H7NO2S B1334218 3-(Methylsulfonyl)benzonitrile CAS No. 22821-75-6

3-(Methylsulfonyl)benzonitrile

Cat. No. B1334218
CAS RN: 22821-75-6
M. Wt: 181.21 g/mol
InChI Key: VWPJXEYDYJQMBC-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

The title compound was obtained following procedure described for Intermediate 1 step 2 but starting from 3-methylsulfonylbenzonitrile (3.03 g; 16.72 mmol) to give the title compound as a white powder (2.69 g, 75%). 1H NMR (DMSO-d6, 300 MHz) δ 9.88 (s, 1H), 8.21 (t, J=1.68 Hz, 1H), 8.00 (dt, J=1.44, 7.93 Hz, 1H), 7.91 (dt, J=1.49, 7.80 Hz, 1H), 7.66 (t, J=7.84 Hz, 1H), 6.03 (s, 2H), 3.23 (s, 3H).
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[N:14][OH:15])[C:3]1[CH:12]=[CH:11][C:6](C(OC)=O)=[C:5](F)[CH:4]=1.[CH3:16][S:17](C1C=C(C=CC=1)C#N)(=[O:19])=[O:18]>>[OH:15][N:14]=[C:2]([C:3]1[CH:12]=[CH:11][CH:6]=[C:5]([S:17]([CH3:16])(=[O:19])=[O:18])[CH:4]=1)[NH2:1]

Inputs

Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C1=CC(=C(C(=O)OC)C=C1)F)=NO
Step Two
Name
Quantity
3.03 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C#N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON=C(N)C1=CC(=CC=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.